molecular formula C18H21N5O2S B2736678 (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1013771-86-2

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2736678
CAS No.: 1013771-86-2
M. Wt: 371.46
InChI Key: ZLQHPMWIFLVCAV-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic chemical compound supplied for research purposes. Elucidating a compound's mechanism of action (MoA)—the specific biochemical interaction through which it produces a pharmacological effect—is fundamental in drug discovery . Researchers are increasingly applying toxicogenomic technologies and bioinformatic methods to study the MoA of novel compounds, using transcriptomics, proteomics, and other omics technologies to evaluate molecular mechanisms of action . This compound is designed for laboratory research to investigate its potential biological activity and applications. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-12-10-15(21(2)20-12)17(24)22-6-8-23(9-7-22)18-19-14-5-4-13(25-3)11-16(14)26-18/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQHPMWIFLVCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone represents a novel pyrazole-based structure with potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings, highlighting its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O2SC_{18}H_{21}N_{5}O_{2}S with a molecular weight of 371.5 g/mol. Its structure includes a pyrazole ring connected to a piperazine moiety via a methanone linkage, along with a methoxy-substituted benzo[d]thiazole group. This unique arrangement suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC18H21N5O2S
Molecular Weight371.5 g/mol
CAS Number1013771-86-2
SMILESCOc1ccc2nc(N3CCN(C(=O)c4cc(C)nn4C)CC3)sc2c1

Antitumor Activity

Recent studies have indicated that compounds related to the pyrazole structure exhibit significant antitumor activity. For instance, compound 5f derived from similar pyrazole derivatives demonstrated an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapeutic agent 5-fluorouracil (IC50 = 8.34 µM). The mechanism of action involved induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

Pyrazole derivatives have been extensively evaluated for their antimicrobial properties. A study reported that modifications in the piperazine moiety enhance antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups was crucial for the observed activity .

Anti-inflammatory Effects

Compounds within this chemical class have also shown promising anti-inflammatory effects. For example, certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, indicating their potential in treating inflammatory conditions .

Study on Pyrazole Derivatives

A comprehensive review highlighted the therapeutic versatility of pyrazole compounds, emphasizing their role in treating various diseases including cancer and inflammation. The structural variations significantly influenced their biological activities, allowing for tailored drug design .

Synthesis and Evaluation of Novel Derivatives

Another study synthesized a series of novel pyrazole derivatives and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that specific substitutions on the pyrazole ring could enhance cytotoxicity while minimizing toxicity to normal cells .

Scientific Research Applications

Research indicates that compounds similar to (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exhibit diverse biological activities, including:

Antitumor Activity
Studies have shown that pyrazole derivatives can inhibit tumor growth. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division. A recent study indicated that structural modifications on the pyrazole ring can enhance antitumor efficacy by targeting specific cancer cell lines .

Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains. A comparative study of related compounds showed promising results in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives are summarized below:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli12 µg/mL
2S. aureus10 µg/mL
3P. aeruginosa15 µg/mL

These results suggest that the combination of the pyrazole and benzothiazole moieties enhances antimicrobial efficacy .

Case Studies

Several studies have highlighted the applications of this compound in clinical settings:

  • Anticancer Research : A study involving a series of synthesized pyrazole derivatives showed that modifications could lead to enhanced selectivity for cancer cells while minimizing toxicity to normal cells. The findings emphasized the importance of structural diversity in drug design for cancer therapy .
  • Antimicrobial Efficacy : Research conducted on derivatives of benzothiazole and piperazine demonstrated significant antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacterial strains. The study reinforced the idea that structural components play a critical role in biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Benzothiazole Moieties

Table 1: Key Structural Differences
Compound Name Pyrazole Substituents Benzothiazole Substituents Piperazine/Methanone Modifications Reference
Target Compound 1,3-dimethyl 6-methoxy Piperazin-1-yl-methanone linkage
4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one 3-methyl, 1-phenyl None Allyl substitution at pyrazole; dihydropyrazol-5-one core
(E)-4-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 3-methyl, 1-phenyl None Non-aromatic dihydrobenzothiazole fused to pyrazolone
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone None (isoxazole core) 6-ethoxy Ethoxy vs. methoxy; isoxazole instead of pyrazole

Key Observations:

  • The target compound’s 1,3-dimethylpyrazole contrasts with phenyl-substituted pyrazoles in analogues (e.g., ), which may reduce steric hindrance and alter π-stacking interactions.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties
Compound Molecular Weight (g/mol) Calculated logP* Hydrogen Bond Acceptors Rotatable Bonds Reference
Target Compound ~428 ~3.2 6 5
4-(Benzo[d]thiazol-2-yl)dihydropyrazol-5-one () ~327 ~2.8 4 3
(Isoxazol-5-yl)(4-(6-ethoxybenzothiazol-2-yl)piperazin-1-yl)methanone () ~414 ~3.0 7 6

*Estimated using fragment-based methods (e.g., XLogP3).

Key Observations:

  • The target compound’s higher logP (~3.2) compared to analogues suggests increased membrane permeability but may reduce aqueous solubility.

Structural and Crystallographic Insights

  • highlights the role of non-covalent interactions (halogen bonding, π-stacking) in pyrazole-thiazole crystals, which could stabilize the target compound’s conformation .
  • reports X-ray structures of benzothiazole-pyrazolones, demonstrating planar aromatic systems and intermolecular hydrogen bonds .

Q & A

Q. What are the recommended synthetic routes for (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving: (i) Formation of the pyrazole core via condensation of 1,3-dimethylpyrazol-5-amine with a ketone intermediate under reflux conditions (ethanol, 4–6 hours) . (ii) Coupling the pyrazole moiety to a 6-methoxybenzothiazol-piperazine derivative using a carbodiimide coupling agent (e.g., DCC) in anhydrous dichloromethane at 0–5°C .
  • Optimization : Yield improvements (70–85%) are achieved by controlling temperature, using molecular sieves to absorb water, and purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Techniques :
  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methoxybenzothiazol protons at δ 3.8–4.0 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm) .
  • FTIR : Key peaks include C=O stretch (~1650 cm1^{-1}) and benzothiazole C-S vibrations (~680 cm1^{-1}) .
  • X-ray crystallography : Resolves piperazine ring conformation and dihedral angles between aromatic systems (e.g., 25–35° between pyrazole and benzothiazole planes) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Protocol : (i) Enzyme inhibition assays : Test against targets like 14-α-demethylase (CYP51) using lanosterol as a substrate, monitoring IC50_{50} values via UV-Vis . (ii) Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with compound concentrations of 10–100 µg/mL .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methoxybenzothiazole-piperazine moiety in nucleophilic substitution reactions?

  • Analysis :
  • The electron-donating methoxy group on the benzothiazole ring activates the C-2 position for nucleophilic attack, enabling piperazine coupling via SNAr (SN_NAr) under basic conditions (K2_2CO3_3, DMF, 80°C) .
  • Steric hindrance from the 1,3-dimethylpyrazole group slows reactivity, requiring extended reaction times (24–36 hours) for complete substitution .

Q. How do computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

  • Approach : (i) Docking software : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., CYP51, PDB: 3LD6). Key interactions include:
  • Hydrogen bonding between the pyrazole nitrogen and Thr-260.
  • π-π stacking of the benzothiazole ring with Phe-78 .
    (ii) MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for analogous compounds?

  • Resolution :
  • Yield discrepancies : Trace impurities (e.g., unreacted piperazine) may inflate yields; optimize via HPLC purification (C18 column, acetonitrile/water mobile phase) .
  • Spectral mismatches : Compare with structurally validated analogs (e.g., CAS 1363405-96-2 in ) to assign ambiguous peaks. Use DEPT-135 NMR to distinguish CH3_3 and CH2_2 groups .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Protocol : (i) pH stability : Incubate in buffers (pH 1–13, 37°C) for 24 hours; monitor degradation via LC-MS. The benzothiazole ring is prone to hydrolysis at pH > 10 . (ii) Thermal stability : TGA/DSC analysis reveals decomposition onset at ~220°C, correlating with loss of the methoxy group .

Methodological Notes

  • Data Reproducibility : Replicate synthesis ≥3 times with controlled humidity (<30%) to minimize variability in hygroscopic intermediates .
  • Advanced Characterization : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion [M+H]+^+ with <2 ppm error .

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